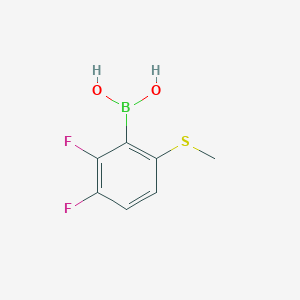

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2,3-difluoro-6-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDVENOQLUXIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)SC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Halogenated Precursor

The methylthio group is introduced via nucleophilic aromatic substitution (SNAr) on 1-bromo-2,3,6-trifluorobenzene using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 100°C. Fluorine at position 6 is displaced due to activation by adjacent electron-withdrawing fluorine atoms:

This step typically achieves 70–85% yield, with purity confirmed via ¹⁹F NMR to monitor fluorine substitution.

Miyaura Borylation Reaction

The halogenated intermediate undergoes borylation using Pd(dppf)Cl₂ as the catalyst, KOAc as the base, and B₂pin₂ in dioxane at 80–100°C:

Key parameters:

-

Catalyst loading : 3–5 mol% Pd(dppf)Cl₂

-

Solvent : Anhydrous dioxane

-

Temperature : 80°C for 12–16 hours

The boronate ester is subsequently hydrolyzed to the boronic acid using 1 M HCl in tetrahydrofuran (THF), yielding the final product at >95% purity after recrystallization.

Palladium-Catalyzed Cross-Coupling Approaches

Cross-coupling strategies leverage aryl halides and pseudothioesters to assemble the target molecule. The Liebeskind–Srogl reaction, in particular, enables the coupling of boronic acids with sulfur-containing intermediates.

Liebeskind–Srogl Coupling

A pseudothioester intermediate, 3-methoxy-4-((4-methoxyphenyl)thio)cyclobut-3-ene-1,2-dione , is prepared from dichloride precursors and coupled with the boronic acid derivative under Pd/Cu catalysis:

Conditions :

-

Catalyst : 4 mol% Pd₂(dba)₃ and 8 mol% P(o-tol)₃

-

Base : Cs₂CO₃ in dimethoxyethane (DME)

-

Temperature : 80°C for 8 hours

This method is advantageous for substrates sensitive to harsh hydrolysis conditions but requires rigorous exclusion of moisture and oxygen.

Functional Group Interconversion Strategies

Directed Ortho-Metalation (DoM)

Aryl directing groups, such as dimethylaminomethyl (DMAM), facilitate regioselective lithiation at the target position. Subsequent quenching with triisopropyl borate yields the boronic acid after acidic workup:

Challenges :

-

Competing side reactions due to electron-withdrawing fluorine atoms.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 60–75% | High regioselectivity, scalable | Requires halogenated precursor |

| Liebeskind–Srogl Coupling | Pd₂(dba)₃/P(o-tol)₃ | 50–76% | Compatible with sensitive substrates | Moisture-sensitive, costly ligands |

| Directed Metalation | LDA | ~40% | No pre-functionalized halides | Low yield, complex optimization |

Experimental Optimization and Characterization

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of boronic acids, including (2,3-difluoro-6-(methylthio)phenyl)boronic acid, is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Type | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | K2CO3 in DMF at 80°C for 24h |

| 4-Bromobenzeneboronic acid | 90 | NaOH in ethanol at 60°C for 12h |

| Phenylboronic acid | 75 | Pd(PPh3)4 catalyst at room temp |

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of halogenated phenylboronic acids. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Vibrio harveyi and Vibrio parahaemolyticus. These compounds inhibit biofilm formation and reduce virulence factors in these pathogens .

Case Study: Antibacterial Efficacy

A study demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against planktonic cells and effectively prevented biofilm formation on marine food products .

Material Science

Polymer Chemistry

this compound serves as a building block for designing polymers and covalent organic frameworks (COFs). Its unique properties allow for the creation of materials with specific functionalities such as enhanced conductivity and stability .

Table 2: Properties of Materials Synthesized with Boronic Acids

| Material Type | Conductivity (S/m) | Stability (days at RT) |

|---|---|---|

| COF using difluorophenylboronic acid | 0.01 | 30 |

| Conductive polymer from phenylboronic acid | 0.05 | 45 |

Electrochemistry

Boronic acids are utilized in electrochemical applications due to their ability to form stable complexes with various analytes. The incorporation of fluorine substituents enhances their electrochemical properties, making them suitable for sensors and detection systems .

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Similarity and Substituent Effects

The compound’s closest analogs, as identified in structural similarity analyses, include:

Key Observations :

Physicochemical Properties

Molecular Weight and Solubility

Notes:

Reactivity and Stability

Oxidation and Hydrolysis

- Oxidation Stability : Methylthio-substituted boronic acids may exhibit slower oxidation rates compared to methoxy analogs due to sulfur’s electron-rich nature. In contrast, hydroxyl-substituted derivatives are more prone to hydrolysis .

- Hydrolysis Equilibrium : Boronic esters derived from methylthio-substituted phenylboronic acids may show distinct hydrolysis equilibria, affecting their utility in dynamic covalent chemistry .

Enzyme Inhibition

- HDAC Inhibition: Structural analogs with methoxyethyl groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM). The methylthio variant’s activity remains unexplored but warrants investigation .

Antiproliferative Effects

- Lipophilic boronic acids like phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) exhibit strong antiproliferative activity. The methylthio group’s higher lipophilicity may enhance similar effects, though solubility limitations could arise .

Biological Activity

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. They have been explored for their roles in drug development, particularly as proteasome inhibitors and in the treatment of diabetes and cancer .

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with palladium catalysts through a process known as transmetalation , facilitating the coupling of aryl and vinyl groups.

Anticancer Activity

-

Inhibition of Cancer Cell Growth :

- Studies have indicated that boronic acids can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against specific cancer cells .

- A related study demonstrated that modifications to the boronic acid structure can enhance binding affinity and cytotoxicity towards cancer cells .

- Mechanisms :

Antibacterial Activity

Recent research has also explored the antibacterial properties of boronic acids. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and biofilm formation .

Pharmacokinetics

Pharmacokinetic studies indicate that boronic acids can be tailored for specific therapeutic applications. They are generally characterized by good solubility and stability under physiological conditions. However, further optimization may be required to enhance their bioavailability and therapeutic efficacy in clinical settings .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2,3-Difluoro-6-(methylthio)phenyl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or Miyaura borylation. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with ligands like tri-tert-butylphosphine (tBu₃P) in the presence of potassium fluoride (KF) has been used for analogous fluorinated arylboronic acids. Reaction temperatures of 60°C for 18 hours are common, followed by extraction with tert-butyl methyl ether and purification via chromatography . Key challenges include managing electron-withdrawing fluorine substituents, which may slow oxidative addition steps in palladium-mediated reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are standard. For fluorinated arylboronic acids, ¹⁹F NMR is critical to confirm substituent positions. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. Storage at 0–6°C in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and methylthio groups influence cross-coupling reactivity?

- Methodological Answer : Fluorine substituents reduce electron density at the boron center, slowing oxidative addition in palladium-catalyzed reactions. However, the methylthio group (-SMe) can act as a weak electron donor, partially offsetting this effect. Comparative kinetic studies using substrates like 2-fluoro-6-methoxyphenylboronic acid (84% yield in cross-coupling) versus non-fluorinated analogs reveal rate differences. Density functional theory (DFT) calculations can model transition states to rationalize regioselectivity .

Q. What role does this compound play in stimuli-responsive hydrogel systems for biomedical applications?

- Methodological Answer : Phenyl boronic acids form reversible complexes with polyols (e.g., glucose), enabling glucose-sensitive hydrogels. For this compound, the fluorine atoms enhance Lewis acidity, strengthening diol binding. Researchers can evaluate this by measuring equilibrium constants (Kₐ) via isothermal titration calorimetry (ITC) and testing hydrogel swelling ratios in glucose solutions .

Q. How do reaction parameters (catalyst loading, temperature, base) affect its hydroxylation to phenolic derivatives?

- Methodological Answer : Copper(II) catalysts (e.g., Cu-NHC complexes) in aqueous media at 50–70°C for 6 hours achieve >90% conversion to phenols. Increasing catalyst loading from 5 mol% to 10 mol% improves yields linearly, while bases like K₂CO₃ enhance nucleophilic attack by water. Kinetic profiling via in situ IR spectroscopy can monitor boronic acid consumption .

Q. Can computational methods predict its reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : Yes. Molecular docking and DFT simulations (e.g., B3LYP/6-31G*) model steric and electronic effects of fluorine and methylthio groups on Pd(0) oxidative addition. Studies on analogous systems show that ortho-fluorine substituents increase activation barriers by 5–10 kcal/mol compared to meta/para positions. These insights guide ligand selection (e.g., bulky phosphines to mitigate steric hindrance) .

Data Contradiction Analysis

Q. Why do some studies report low yields in cross-coupling reactions despite optimized conditions?

- Analysis : Contradictions arise from competing side reactions (e.g., protodeboronation) exacerbated by fluorine’s electron-withdrawing effects. For example, Pd₂(dba)₃/tBu₃P systems may favor decarbonylation (as in Scheme 2 of ) over coupling. Researchers should compare turnover numbers (TONs) across substrates and employ additives like KF to stabilize boronate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.